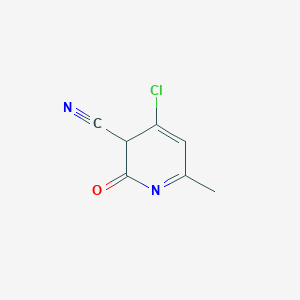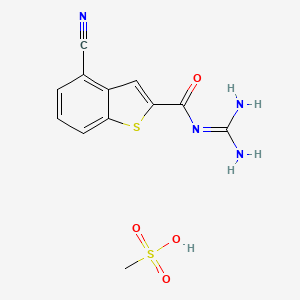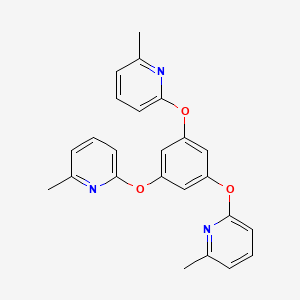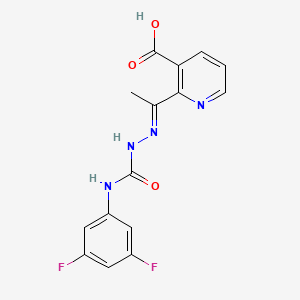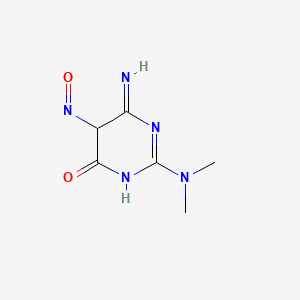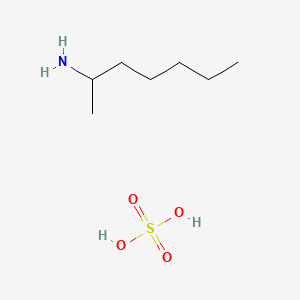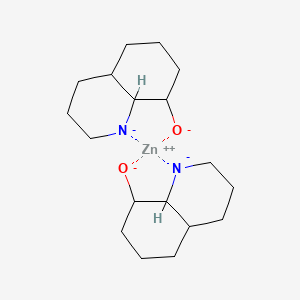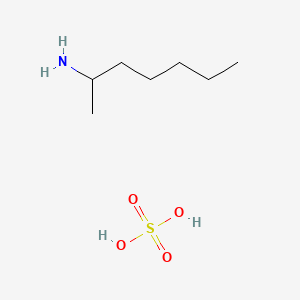
(1-Methylhexyl)ammonium sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1)-(1-Methylhexyl)ammonium sulphate is an organic ammonium salt that is used in various chemical and industrial applications. This compound is characterized by the presence of a methylhexyl group attached to the ammonium ion, which is then paired with a sulphate anion. The unique structure of this compound imparts specific chemical properties that make it valuable in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1)-(1-Methylhexyl)ammonium sulphate typically involves the reaction of (1)-(1-Methylhexyl)amine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ammonium salt. The general reaction can be represented as follows:
(1)−(1−Methylhexyl)amine+H2SO4→(1)−(1−Methylhexyl)ammoniumsulphate
The reaction is exothermic and requires careful temperature control to prevent decomposition of the product. The reaction mixture is usually stirred at room temperature until the formation of the ammonium salt is complete.
Industrial Production Methods
In industrial settings, the production of (1)-(1-Methylhexyl)ammonium sulphate involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization or filtration to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
(1)-(1-Methylhexyl)ammonium sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ammonium ion to its corresponding amine.
Substitution: The methylhexyl group can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce primary amines.
Wissenschaftliche Forschungsanwendungen
(1)-(1-Methylhexyl)ammonium sulphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biological systems and as a buffer in biochemical assays.
Medicine: Investigated for potential therapeutic applications and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of (1)-(1-Methylhexyl)ammonium sulphate involves its interaction with molecular targets through ionic and hydrogen bonding. The ammonium ion can form electrostatic interactions with negatively charged sites, while the methylhexyl group can participate in hydrophobic interactions. These interactions influence the compound’s behavior in different environments and its effectiveness in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ammonium Sulphate: A common inorganic salt used in fertilizers and industrial applications.
(1)-(1-Methylhexyl)amine: The precursor to (1)-(1-Methylhexyl)ammonium sulphate, used in organic synthesis.
Hexylamine: A related compound with similar chemical properties but lacking the methyl group.
Uniqueness
(1)-(1-Methylhexyl)ammonium sulphate is unique due to the presence of the methylhexyl group, which imparts specific chemical properties that are not found in simpler ammonium salts. This uniqueness makes it valuable in specialized applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
3459-07-2 |
|---|---|
Molekularformel |
C7H19NO4S |
Molekulargewicht |
213.30 g/mol |
IUPAC-Name |
heptan-2-amine;sulfuric acid |
InChI |
InChI=1S/C7H17N.H2O4S/c1-3-4-5-6-7(2)8;1-5(2,3)4/h7H,3-6,8H2,1-2H3;(H2,1,2,3,4) |
InChI-Schlüssel |
ASNSHZBVZYSNTB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C)N.OS(=O)(=O)O |
Verwandte CAS-Nummern |
6411-75-2 123-82-0 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



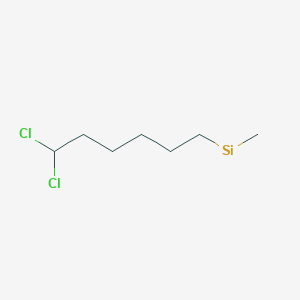
![4-[[(3Z)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxo-butanoic acid](/img/structure/B12349297.png)

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12349307.png)
